{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine}, also known as 3,4-difluoromethyl-1H-1,2,3-triazol-4-amine, is a chemical compound of the triazole family. It is a white crystalline solid that has a melting point of about 78°C and a boiling point of about 170°C. It is soluble in water, alcohol, and many organic solvents. This compound has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and other industrial areas.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles are known for their use in drug discovery due to their high chemical stability and hydrogen bonding ability. They are often used in the synthesis of biologically active compounds and pharmaceuticals .
Organic Synthesis
These compounds play a significant role in organic synthesis. Their aromatic character and strong dipole moment make them suitable for various synthetic strategies .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles contribute to the development of new materials by acting as monomers or cross-linking agents .
Supramolecular Chemistry
The triazole ring can interact with other molecules through hydrogen bonding, making it useful in supramolecular assemblies .
Bioconjugation
Triazoles are utilized in bioconjugation techniques to attach various biomolecules to one another or to solid supports .
Chemical Biology
In chemical biology, these compounds are used to probe and manipulate biological systems .
Fluorescent Imaging
Due to their fluorescent properties, triazoles are applied in imaging techniques to study the function and organization of living systems .
Materials Science
Their unique properties allow 1,2,3-triazoles to be used in creating materials with specific characteristics like enhanced durability or conductivity .
properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-9-2-1-7(3-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRQZNJVQCFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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